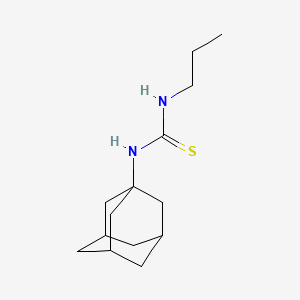

1-(1-Adamantyl)-3-propylthiourea

Description

Properties

Molecular Formula |

C14H24N2S |

|---|---|

Molecular Weight |

252.42 g/mol |

IUPAC Name |

1-(1-adamantyl)-3-propylthiourea |

InChI |

InChI=1S/C14H24N2S/c1-2-3-15-13(17)16-14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,2-9H2,1H3,(H2,15,16,17) |

InChI Key |

PDAFNQVQUFWIRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=S)NC12CC3CC(C1)CC(C3)C2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PATU; N-Propyladamantylthiourea; PrAdaThiourea |

Origin of Product |

United States |

Scientific Research Applications

Antiviral Activity

1-(1-Adamantyl)-3-propylthiourea has been primarily investigated for its viricidal properties . Research indicates that it may inhibit viral replication by interfering with essential viral proteins or cellular pathways critical for virus propagation. Notably, it has shown effectiveness against various viral infections, suggesting its potential as a therapeutic agent in antiviral drug development .

Anti-inflammatory and Antitumor Properties

In addition to its antiviral capabilities, compounds structurally related to this compound have exhibited anti-inflammatory and antitumor activities. This broadens its therapeutic applications beyond virology, indicating potential use in treating inflammatory diseases and certain cancers .

Synthesis and Structural Variations

The synthesis of this compound typically involves the reaction of 1-adamantylamine with propyl isothiocyanate. This method yields the compound efficiently, allowing further exploration of its structural analogs to enhance biological activity.

Study on Antiviral Mechanisms

One notable study explored the mechanisms through which this compound inhibits viral replication. Researchers found that modifying the compound's structure could enhance its efficacy against specific viral targets, paving the way for more effective antiviral therapies .

Exploration of Anti-cancer Properties

Another investigation focused on the anti-cancer potential of adamantane derivatives, including this compound. The study demonstrated promising anti-proliferative effects against various human cancer cell lines, suggesting that this compound could serve as a lead for developing new chemotherapeutic agents .

Preparation Methods

Synthesis of 1-Adamantyl Isothiocyanate

The preparation of 1-adamantyl isothiocyanate serves as the foundational step for this route. Traditional methods involve treating 1-adamantylamine with thiophosgene (Cl2C=S) in the presence of calcium carbonate (CaCO3) as an acid scavenger:

$$

\text{1-Adamantylamine} + \text{Cl}2\text{C=S} \xrightarrow{\text{CaCO}3, \text{CH}2\text{Cl}2} \text{1-Adamantyl isothiocyanate} + 2\text{HCl} + \text{CaCO}_3

$$

This reaction typically proceeds at 0–5°C under inert atmosphere to minimize side reactions. The crude product is purified via fractional distillation or silica gel chromatography, yielding 1-adamantyl isothiocyanate as a crystalline solid (m.p. 65–68°C).

Thiourea Formation

The 1-adamantyl isothiocyanate is subsequently reacted with propylamine in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature for 12–24 hours:

$$

\text{1-Adamantyl isothiocyanate} + \text{CH}3\text{CH}2\text{CH}2\text{NH}2 \rightarrow \text{1-(1-Adamantyl)-3-propylthiourea}

$$

Optimization Notes:

- Solvent Selection: DMF enhances reaction rates due to its high polarity, but THF simplifies purification.

- Stoichiometry: A 1:1 molar ratio minimizes di-substitution byproducts.

- Yield: 68–75% after recrystallization from ethanol/water.

Analytical Data:

- 1H NMR (400 MHz, DMSO-d6): δ 1.63 (br, 6H, adamantyl CH2), 1.92 (br, 6H, adamantyl CH), 3.58 (t, J = 6.7 Hz, 2H, NCH2), 1.71–1.57 (m, 2H, CH2CH2CH3), 0.99 (t, J = 7.3 Hz, 3H, CH3).

- 13C NMR (125 MHz, DMSO-d6): δ 179.8 (C=S), 52.4 (NCH2), 41.2 (adamantyl C), 23.1 (CH2CH2CH3), 11.3 (CH3).

- Melting Point: 188–190°C.

Catalyzed One-Pot Metathesis Approach

Reaction Design

To bypass the isolation of 1-adamantyl isothiocyanate, a metathesis strategy employs phenyl isothiocyanate as a thiocarbonyl donor. This method leverages the higher nucleophilicity of adamantylamine relative to aniline:

$$

\text{1-Adamantylamine} + \text{PhNCS} \rightarrow \text{1-Adamantyl isothiocyanate} + \text{PhNH}_2

$$

The in situ-generated 1-adamantyl isothiocyanate reacts directly with propylamine without isolation:

$$

\text{1-Adamantyl isothiocyanate} + \text{CH}3\text{CH}2\text{CH}2\text{NH}2 \rightarrow \text{this compound}

$$

Procedure:

- Combine 1-adamantylamine (1.0 equiv) and phenyl isothiocyanate (1.05 equiv) in acetonitrile.

- Reflux at 80°C for 6 hours under N2.

- Add propylamine (1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

- Heat at 100°C for 18 hours.

- Precipitate product by cooling to 0°C and filtering.

Yield: 63–70% after silica gel chromatography (hexane/ethyl acetate 3:1).

Advantages:

- Eliminates handling of toxic thiophosgene.

- Reduces purification steps.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times while improving yields. This method adapts protocols from adamantyl urea syntheses:

Protocol:

- Combine 1-adamantyl isothiocyanate (1.0 mmol) and propylamine (1.2 mmol) in DMF (5 mL).

- Add triethylamine (3.0 mmol) to scavenge HCl.

- Irradiate at 150°C for 10 minutes in a microwave reactor.

- Purify via reverse-phase C18 column (0.1% formic acid/acetonitrile gradient).

Yield: 82–85% (higher than conventional heating).

Characterization:

- ESI-HRMS: [M+H]+ calculated for C14H23N2S: 263.1582, found: 263.1585.

- HPLC Purity: >98% (UV detection at 254 nm).

Comparative Analysis of Methodologies

| Parameter | Classical Method | Metathesis | Microwave |

|---|---|---|---|

| Reaction Time | 24–48 h | 24 h | 10 min |

| Yield | 68–75% | 63–70% | 82–85% |

| Purification | Recrystallization | Column | Reverse-phase |

| Toxicity Concerns | High (thiophosgene) | Low | Low |

Mechanistic Considerations and Side Reactions

Competing Pathways

Solvent Effects

Polar aprotic solvents (DMF, DMSO) stabilize the transition state via dipole interactions, accelerating thiourea formation. Non-polar solvents (toluene) favor crystalline product precipitation but slow reaction kinetics.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advances employ microreactors for 1-adamantyl isothiocyanate generation, achieving 90% conversion in 5 minutes at 100°C. Subsequent inline mixing with propylamine produces the thiourea in >80% yield with minimal byproducts.

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regiochemistry and adamantyl integration. For example, adamantyl protons appear as distinct singlets (δ 1.6–2.1 ppm) due to symmetry .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS confirms molecular ion peaks (e.g., [M+H]+ for C₁₇H₂₆N₂S requires m/z 297.1794) .

- Melting Point Analysis : Sharp melting points (e.g., 197°C for 1-adamantylthiourea) indicate crystalline purity .

How can researchers address discrepancies in reported biological activity data for adamantyl thiourea derivatives?

Advanced Research Focus

Contradictions in bioactivity data often arise from:

- Assay Variability : Differences in cell lines (e.g., Mycobacterium tuberculosis H37Rv vs. clinical isolates) or incubation conditions. Standardizing protocols (e.g., MIC determination via microdilution) is critical .

- Solubility Limitations : Poor aqueous solubility of adamantyl derivatives may lead to false negatives. Use of DMSO carriers at ≤1% v/v minimizes solvent toxicity .

- Metabolic Interference : Propylthiourea derivatives may undergo cytochrome P450-mediated degradation. Co-administration with CYP inhibitors (e.g., ketoconazole) can clarify true efficacy .

What strategies improve reaction yields in the synthesis of adamantyl thiourea derivatives?

Advanced Research Focus

Yield optimization strategies include:

- Catalyst Screening : Triethylamine or DIPEA enhances nucleophilicity of amines during coupling .

- Temperature Control : Low-temperature (−78°C) lithiation prevents side reactions in Method B .

- Purification Techniques : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) isolates high-purity products .

What computational or crystallographic methods elucidate the binding mechanisms of adamantyl thiourea derivatives?

Q. Advanced Research Focus

- X-ray Crystallography : Resolves adamantyl-thiourea interactions with targets. For example, the 1-adamantyl group in C₁₇H₂₂N₂S forms van der Waals contacts with hydrophobic enzyme pockets .

- Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts binding affinities. Propylthiourea’s sulfur atom often coordinates with metal ions in active sites .

- DFT Calculations : Assess electronic effects of substituents on thiourea’s hydrogen-bonding capacity, critical for target engagement .

How does the adamantyl moiety influence the pharmacokinetic profile of thiourea derivatives?

Q. Advanced Research Focus

- Lipophilicity : Adamantyl increases logP (e.g., 1-adamantyl derivatives have logP ~4.2), enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Metabolic Stability : Adamantyl’s rigidity slows oxidative metabolism by CYP3A4, extending half-life compared to non-adamantyl analogs .

- Toxicity : Propylthiourea’s thiocarbonyl group may induce hepatotoxicity at high doses; adamantyl’s bulkiness mitigates this by reducing metabolic activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.